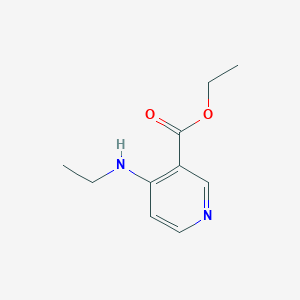
Ethyl 4-(ethylamino)pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(ethylamino)nicotinate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and the amino group is substituted with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4-(ethylamino)nicotinate can be synthesized through several methods. One common approach involves the esterification of nicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the production of ethyl nicotinate involves the esterification of nicotinic acid with ethanol using a solid acid catalyst. This method is advantageous as it reduces the generation of high-pollution wastewater and is suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4-(ethylamino)nicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form ethyl nipecotinate using chiral catalysts.
Substitution: It can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using chiral catalysts such as Pd on carbon or ferrocene-based catalysts.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Nicotinic acid derivatives.
Reduction: Ethyl nipecotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(ethylamino)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying ester hydrolysis and metabolism in biological systems.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 4-(ethylamino)nicotinate involves its interaction with biological targets such as enzymes and receptors. It is metabolized in the body to release nicotinic acid, which then exerts its effects by interacting with nicotinic acid receptors. These receptors are involved in various physiological processes, including lipid metabolism and vasodilation .
Comparaison Avec Des Composés Similaires
Ethyl nicotinate: A simpler ester of nicotinic acid without the ethylamino group.
Methyl nicotinate: Another ester of nicotinic acid with a methyl group instead of an ethyl group.
Ethyl 6-chloro-4-(ethylamino)nicotinate: A chlorinated derivative with similar properties.
Uniqueness: Ethyl 4-(ethylamino)nicotinate is unique due to the presence of the ethylamino group, which imparts different chemical reactivity and biological activity compared to other nicotinate esters. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Numéro CAS |
110960-70-8 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
ethyl 4-(ethylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-3-12-9-5-6-11-7-8(9)10(13)14-4-2/h5-7H,3-4H2,1-2H3,(H,11,12) |
Clé InChI |
ZPHHDSABCXDFIX-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=NC=C1)C(=O)OCC |
SMILES canonique |
CCNC1=C(C=NC=C1)C(=O)OCC |
Synonymes |
3-Pyridinecarboxylicacid,4-(ethylamino)-,ethylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
![(9-Methyl-9-azoniabicyclo[3.3.1]non-7-yl)2-cyclopentyl-2-hydroxy-2-ph enyl-acetate chloride](/img/structure/B10334.png)

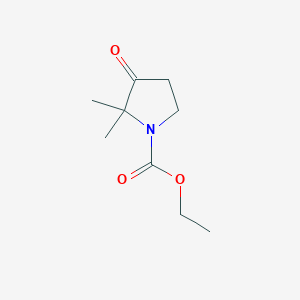
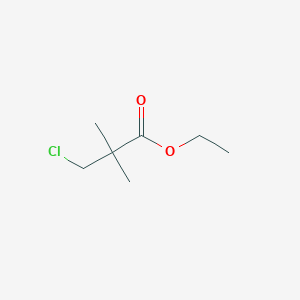
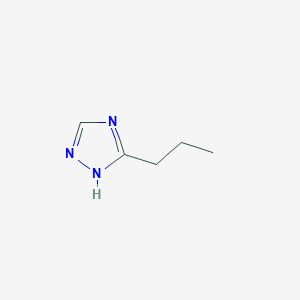
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
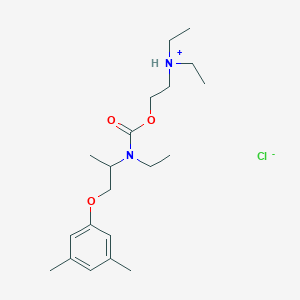

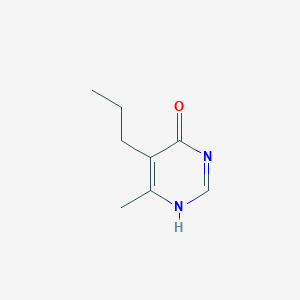
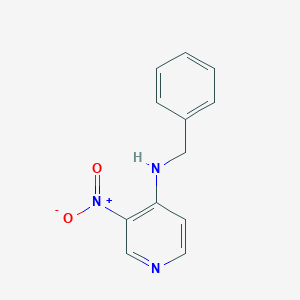
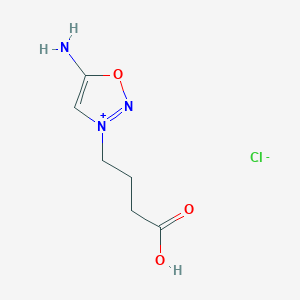

![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
